molecular formula C27H22F2N4O2S B11282422 N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11282422
M. Wt: 504.6 g/mol
InChI Key: OMWATHXHDDRULR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound that features a diverse array of functional groups, including fluorinated phenyl, pyrazole, thiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting with the condensation of 4-methylacetophenone and phenylhydrazine to form 3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.

    Thiazole ring synthesis: Reacting the pyrazole intermediate with α-bromoacetyl chloride and thiourea to form the thiazole ring.

    Final coupling: Coupling the thiazole intermediate with 3,4-difluoroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-(4-methylphenyl)acrylamide
  • N-(3,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Uniqueness

N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiazole rings, along with fluorinated phenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H22F2N4O2S

Molecular Weight

504.6 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[5-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C27H22F2N4O2S/c1-16-7-9-17(10-8-16)22-14-23(18-5-3-2-4-6-18)33(32-22)27-31-26(35)24(36-27)15-25(34)30-19-11-12-20(28)21(29)13-19/h2-13,23-24H,14-15H2,1H3,(H,30,34)

InChI Key

OMWATHXHDDRULR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=O)C(S4)CC(=O)NC5=CC(=C(C=C5)F)F

Origin of Product

United States

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